N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide
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Overview
Description
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a benzothiazole ring substituted with chlorine atoms and a nitrobenzamide group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide typically involves the reaction of 4,7-dichloro-1,3-benzothiazole with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms on the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water as solvent.
Major Products Formed
Reduction: 3-amino-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide.
Substitution: N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-substituted benzamide.
Hydrolysis: 4,7-dichloro-1,3-benzothiazole-2-carboxylic acid and 3-nitroaniline.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, contributing to its biological activity.
Comparison with Similar Compounds
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide can be compared with other similar compounds, such as:
N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide: Lacks the nitro group, which may result in different biological activity and reactivity.
4-acetyl-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide: Contains an acetyl group instead of a nitro group, leading to variations in chemical properties and applications.
N-(4,7-dichloro-1,3-benzothiazol-2-yl)acetamide: Features an acetamide group, which may influence its solubility and reactivity.
The presence of the nitro group in this compound distinguishes it from these similar compounds, potentially enhancing its biological activity and making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2N3O3S/c15-9-4-5-10(16)12-11(9)17-14(23-12)18-13(20)7-2-1-3-8(6-7)19(21)22/h1-6H,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGDELBTJAMOMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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